![molecular formula C24H14N2O6S2-2 B1236405 4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate](/img/structure/B1236405.png)
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate
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Overview
Description
4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonic acid.
Scientific Research Applications
Analytical Reagent in Precipitation Reactions
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate has been studied for its role as an analytical reagent. A comparative study on its capacity to form precipitates with various cations revealed insights into the stoichiometry of compounds formed at optimum pH and the sensitivity of these reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Spectrophotometric Study of Metal Complexes
Spectrophotometric studies have examined the formation of colored complexes between the disodium salt of 4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonate and metallic ions. These studies established the relationship between the ionic radius of the cation and the stoichiometry of the complexes formed, along with their spectrophotometric parameters (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Role in Nuclear Waste Management
This compound has been identified as an efficient water-soluble heterocyclic ligand for separating actinides from lanthanides in nuclear waste management. A study highlighted the significance of the sulfonate group in selective binding for the stripping of Am3+ from Eu3+ (Thomas, Ebenezer, & Solomon, 2021).
Chromatographic Behavior Study
Investigations into the chromatographic behavior of iron(II) and copper(II) chelates with 4,7-diphenyl-1,10-phenanthroline disulfonate have been conducted. This study focused on optimizing parameters for the separation of these chelates and its application in indirect determination of iron contents in natural water (Mudasir, Arai, Yoshioka, & Inoue, 1998).
Luminescence in NAFION Membrane
The fixation of 4,7-diphenyl-1,10-phenanthroline on Nafion perfluorosulfonic membranes showed bright luminescence at room temperature, indicating potential applications in photophysical studies (Shilov, Gavronskaya, & Pak, 2008).
properties
Molecular Formula |
C24H14N2O6S2-2 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32)/p-2 |
InChI Key |
HGFIOWHPOGLXPU-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-] |
synonyms |
4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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